N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound with the molecular formula C20H16N2O4. It is known for its unique structure, which includes a benzyl group, a nitrophenyl group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(5-(3-nitrophenyl)furan-2-yl)acrylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The furan ring and benzyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in multiple biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide: Similar structure but with a propanamide group instead of an acrylamide group.
3-(5-(3-Nitrophenyl)furan-2-yl)acrylic acid: Lacks the benzyl group but shares the core furan and nitrophenyl structure.
Uniqueness
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
853351-47-0 |
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Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-13H,14H2,(H,21,23)/b12-10+ |
InChI Key |
MMNZVIWGFKSXML-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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